1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

Process Chemistry Alkylation Fluspirilene Synthesis

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) (CAS 3312-04-7), also known as 4,4-Bis(4-fluorophenyl)butyl chloride, is a halogenated diarylbutane building block. It is a key synthetic intermediate in the manufacturing of diphenylbutylpiperidine (DPBP) antipsychotic drugs, including pimozide, fluspirilene, and penfluridol.

Molecular Formula C16H15ClF2
Molecular Weight 280.74 g/mol
CAS No. 3312-04-7
Cat. No. B143542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)
CAS3312-04-7
Synonyms1,1-Bis(p-fluorophenyl)-4-chlorobutane;  1,1’-(4-Chlorobutylidene)bis[4-fluorobenzene];  1-Chloro-4,4-bis(4-fluorophenyl)butane;  4,4-Bis(4-fluorophenyl)-1-chlorobutane;  4,4-Bis(4-fluorophenyl)butyl chloride;  4,4’-(4-chlorobutane-1,1-diyl)bis(fluorobenz
Molecular FormulaC16H15ClF2
Molecular Weight280.74 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCCCl)C2=CC=C(C=C2)F)F
InChIInChI=1S/C16H15ClF2/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,16H,1-2,11H2
InChIKeyUXXLTPGCINZEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) (CAS 3312-04-7): A Critical Halogenated Intermediate for Diphenylbutylpiperidine APIs


1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) (CAS 3312-04-7), also known as 4,4-Bis(4-fluorophenyl)butyl chloride, is a halogenated diarylbutane building block. It is a key synthetic intermediate in the manufacturing of diphenylbutylpiperidine (DPBP) antipsychotic drugs, including pimozide, fluspirilene, and penfluridol [1]. Unlike some of its structural analogs, this compound features a terminal chlorine atom on the butylidene chain, positioned between two 4-fluorophenyl rings. This specific halogenation pattern dictates its reactivity in N-alkylation reactions, making it a critical raw material for constructing the pharmacophore of this drug class. Its role as a known impurity in pimozide synthesis further underscores its relevance in pharmaceutical quality control and reference standard development .

Why 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) Cannot Be Reliably Substituted with Other 4,4-Diarylbutyl Halides


The scientific and procurement risk of generic substitution among 4,4-diarylbutyl halides stems from the high sensitivity of downstream N-alkylation reactions to the leaving group. The chlorine atom in 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene) provides a defined reactivity window that is different from its bromo, iodo, or sulfonate ester analogs. Swapping this intermediate for a more reactive congener, such as 1,1'-(4-bromobutylidene)bis(4-fluorobenzene) (CAS 57668-61-8), can lead to significantly different reaction kinetics, potentially resulting in lower yields due to increased side-product formation or decomposition, which has been demonstrated in related alkylation processes [1]. Conversely, using a less reactive analog may require more forcing conditions, increasing energy costs and the risk of impurity formation. For applications as a certified reference standard (e.g., Pimozide Impurity 5), substitution is impossible as the identity and purity of the specific chloro compound are intrinsically linked to its qualification and regulatory acceptance .

Quantitative Differentiation Guide for 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) vs. Structural Analogs


Reactivity-Matched Leaving Group Yields a Practical Alkylation Process for Industrial Scale-Up

A dedicated process patent for a fluspirilene intermediate explicitly identifies 4,4'-(4-chlorobutane-1,1-diyl)bis(fluorobenzene) as the preferred compound for achieving 'high yields and purity' suitable for 'industrial bulk production' [1]. The invention describes a process that proceeds without intermediate isolation, directly yielding the final chloro compound with 'very high purity' [1]. This represents a class-level inference: while other leaving groups (e.g., mesylate, tosylate, bromide) are mentioned as alternatives, the chlorine derivative is selected for its optimal balance of stability and reactivity under the described conditions, enabling a streamlined, cost-effective telescoped process that avoids the handling and reactivity liabilities of more active halides like the bromo analog (CAS 57668-61-8) [1].

Process Chemistry Alkylation Fluspirilene Synthesis

Crucial Role as a Qualified Impurity Reference Standard for Pimozide APIs

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) is formally cataloged and supplied as 'Pimozide Impurity 5' . A direct head-to-head comparison of chemical identity reveals that while the bromo analog (CAS 57668-61-8) is closely related, it is not the registered or compendial reference standard for this specific pimozide impurity. The procurement of the chloro compound as a certified reference material is mandatory for analytical method development, validation, and quality control release testing of pimozide drug substance, to ensure the accuracy and specificity of impurity profiling per ICH guidelines . The bromo analog, lacking this specific qualification package (Certificate of Analysis traceable to the pimozide impurity profile), cannot serve as a direct substitute in a regulated analytical workflow.

Pharmaceutical Analysis Reference Standards Pimozide

Optimal Reactivity Profile for N-Alkylation vs. More Reactive Halide Analogs

The synthesis of pimozide and related drugs involves an N-alkylation step where the 4,4-diarylbutyl halide reacts with a piperidine derivative [1]. The choice of halide is critical. The class-level inference is that while a bromide (CAS 57668-61-8) is a more effective leaving group, its higher reactivity can lead to over-alkylation or quaternary ammonium salt formation under certain conditions. The chlorine atom on CAS 3312-04-7 provides a reactivity-matched profile that balances sufficient reaction rate with high chemoselectivity, as implicitly validated by its sustained use in published syntheses of pimozide and clopimozide [2]. This results in more robust processes that are easier to scale, even if they require slightly higher temperatures or longer reaction times.

Organic Synthesis N-Alkylation Pimozide Synthesis

Primary Application Scenarios for Procuring 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)


Pharmaceutical Reference Standard for Pimozide Impurity Profiling

Analytical R&D and QC laboratories should procure this specific chloro compound (CAS 3312-04-7) to serve as a qualified reference standard for 'Pimozide Impurity 5' [1]. This is mandatory for developing stability-indicating HPLC or GC methods to monitor and quantify this specific process-related impurity in pimozide drug substance and finished products, as required by ICH guidelines. Using the bromo analog (CAS 57668-61-8) would not be acceptable, as its different retention time and relative response factor would invalidate the analytical method's specificity, jeopardizing regulatory filings for generic drug applications.

Scale-Up of an Industrial Telescoped Process for Fluspirilene Intermediates

Contract manufacturing organizations (CMOs) and API manufacturers aiming to produce fluspirilene can leverage this compound as the lynchpin of a cost-effective, telescoped synthesis [1]. The process described in patent WO2016071723A1 is specifically designed around the chloro intermediate, achieving high purity without isolation steps. This creates a clear procurement specification for sourcing this exact intermediate to implement the patented, streamlined process. Attempting to adapt this process to the bromo analog would require a significant investment in process redevelopment and validation, undermining the cost-savings promised by the telescoped route [1].

Preclinical Research & Development of New Diphenylbutylpiperidine Candidates

Medicinal chemistry groups exploring novel DPBP-based CNS drugs should start their synthesis with this compound. Its established use in creating pimozide and clopimozide provides a validated synthetic precedent [REFS-1, REFS-2]. The controlled reactivity of the chlorine leaving group offers a more predictable alkylation handle for introducing diverse amine fragments compared to the bromo analog. This reduces early-stage synthesis failures and allows researchers to focus on structure-activity relationship optimization rather than troubleshooting highly reactive intermediates, thereby accelerating lead generation and preclinical candidate selection.

In-House Synthesis of Clopimozide for Pharmacological Studies

For academic or industrial labs investigating clopimozide's pharmacology, purchasing the exact alkylating agent, 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene), is essential to reliably reproduce published syntheses [1]. The referenced synthesis involves the direct alkylation of a benzimidazolinone with this specific chloride. Using a bromide could lead to significant variations in reaction rate and impurity profile, resulting in a final product that may not match published characterization data. Procuring the specified chloride ensures that researchers can faithfully execute the reported procedure, minimizing reproducibility issues and ensuring that any observed biological activity can be correctly attributed to clopimozide.

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